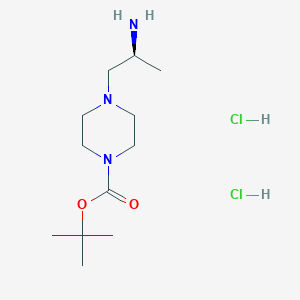![molecular formula C19H22BNO2 B8035996 8-[(1S,2S,6R,8S)-6,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2,6)]decan-4-yl]quinoline](/img/structure/B8035996.png)
8-[(1S,2S,6R,8S)-6,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2,6)]decan-4-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 8-[(1S,2S,6R,8S)-6,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2,6)]decan-4-yl]quinoline is a remarkable chemical entity known for its intricate structure and versatile applications. This compound is characterized by its quinoline core, bonded to a tricyclic boron-containing moiety, making it unique among heterocyclic compounds. Its structural complexity lends itself to various applications in medicinal chemistry and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize this compound, a multi-step reaction sequence is typically employed
Step 1: Functionalization of Quinoline
The quinoline core is first modified through electrophilic or nucleophilic substitution reactions to introduce necessary functional groups.
Reaction conditions: solvent choice (e.g., acetonitrile), temperature (60-80°C), and catalysts (e.g., palladium-based catalysts).
Step 2: Formation of Tricyclic Boron-Containing Fragment
The tricyclic boron-containing moiety is synthesized separately through cyclization reactions.
Reaction conditions: specific boronic acids, temperature (100-120°C), and catalysts (e.g., Lewis acids).
Industrial Production Methods: In an industrial setting, large-scale synthesis of this compound can involve continuous flow chemistry to ensure efficiency and high yield. Advanced purification techniques such as chromatography and recrystallization are also critical to obtaining pure compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to quinoline N-oxides.
Reduction: : Reduction of the quinoline core may result in hydrogenated derivatives.
Substitution: : Various substitution reactions can introduce different functional groups onto the quinoline ring or boron moiety.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide under acidic conditions.
Reduction: : Utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Employing reagents like alkyl halides or sulfonic acids under controlled temperatures.
Major Products: The major products formed from these reactions can vary widely depending on the specific reagents and conditions, but often include functionalized quinoline derivatives and boron-containing heterocycles.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound is a valuable intermediate for developing complex organic molecules.
Biology and Medicine: In the realm of biology and medicine, this compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Industrially, the compound can serve as a catalyst or a material for creating advanced polymers and electronic components.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, the quinoline moiety can intercalate with DNA, while the boron-containing fragment can bind to enzyme active sites, thereby modulating their activity. This dual functionality makes it particularly potent in biological applications.
Comparison with Similar Compounds
When compared to similar compounds, 8-[(1S,2S,6R,8S)-6,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2,6)]decan-4-yl]quinoline stands out due to its unique combination of a quinoline core and boron-containing tricyclic structure. Similar compounds may include:
8-Hydroxyquinoline: : Known for its metal chelating properties.
Boronic Acids: : Widely used in Suzuki coupling reactions.
This compound’s uniqueness lies in its combined structural elements, which impart distinctive chemical and biological properties.
Properties
IUPAC Name |
8-[(1S,2S,6R,8S)-6,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO2/c1-18(2)13-10-14(18)17-19(3,11-13)23-20(22-17)15-8-4-6-12-7-5-9-21-16(12)15/h4-9,13-14,17H,10-11H2,1-3H3/t13-,14+,17-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFWGDPGWRMOFA-BDEJMISXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2C3CC(C3(C)C)CC2(O1)C)C4=C5C(=CC=C4)C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]2[C@H]3C[C@H](C3(C)C)C[C@]2(O1)C)C4=C5C(=CC=C4)C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Ethoxymethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B8035921.png)
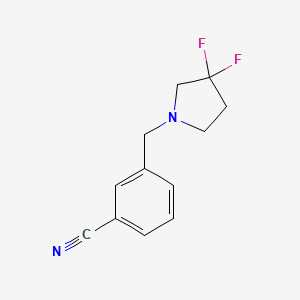
![10-Fluoro-16-(4-fluorophenyl)-5,15-dioxo-1,6,14,17-tetraazatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-7(12),8,10,13,16-pentaene-2-carboxylic acid](/img/structure/B8035947.png)
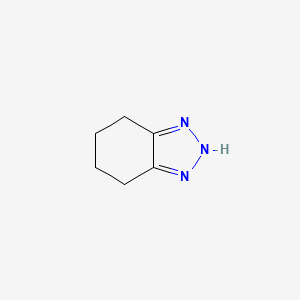
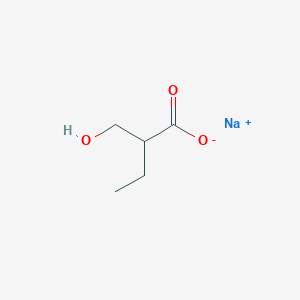
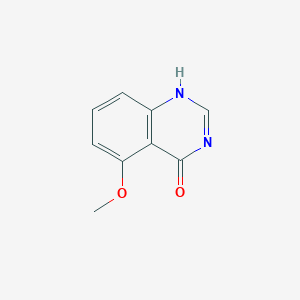
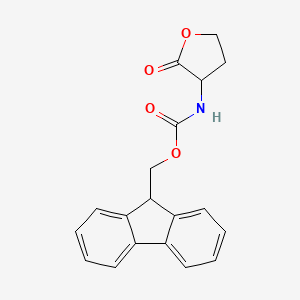
![2-(3-Methoxybenzoyl)-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B8035976.png)
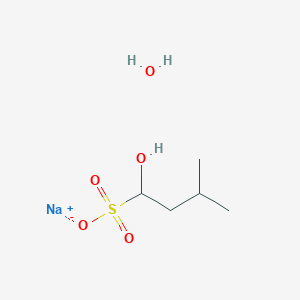
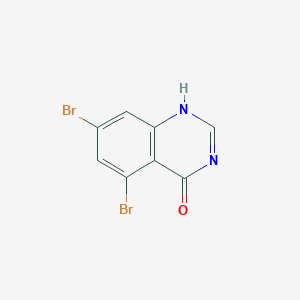
![[(1S)-1-carboxy-3-oxo-3-phenylpropyl]azanium;chloride](/img/structure/B8036007.png)

![1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B8036026.png)
